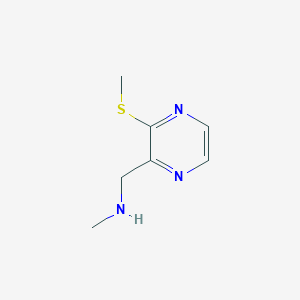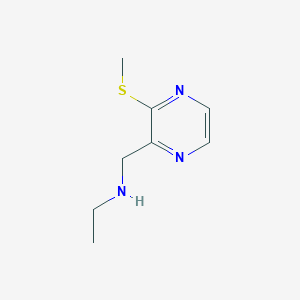
2-Chloromethyl-3-methylsulfanyl-pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloromethyl-3-methylsulfanyl-pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This specific compound features a chloromethyl group at position 2 and a methylsulfanyl group at position 3, making it a unique derivative of pyrazine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-3-methylsulfanyl-pyrazine typically involves the chloromethylation of 3-methylsulfanyl-pyrazine. One common method includes the reaction of 3-methylsulfanyl-pyrazine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloromethyl-3-methylsulfanyl-pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced under specific conditions to modify the pyrazine ring or the substituent groups.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products:
- Substitution reactions yield derivatives such as 2-aminomethyl-3-methylsulfanyl-pyrazine.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions can lead to partially or fully reduced pyrazine derivatives.
Scientific Research Applications
2-Chloromethyl-3-methylsulfanyl-pyrazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a building block for pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-3-methylsulfanyl-pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects or toxicity.
Comparison with Similar Compounds
2-Chloromethyl-pyrazine: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
3-Methylsulfanyl-pyrazine: Lacks the chloromethyl group, limiting its reactivity in substitution reactions.
2-Methylsulfanyl-3-chloropyrazine: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness: 2-Chloromethyl-3-methylsulfanyl-pyrazine is unique due to the presence of both chloromethyl and methylsulfanyl groups, providing a balance of reactivity and stability. This dual functionality allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-(chloromethyl)-3-methylsulfanylpyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDLLGLSODGCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Isopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926462.png)
![[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926477.png)
![[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7926482.png)
![[Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926485.png)
![[(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926492.png)
![[(3-Chloro-pyrazin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7926500.png)
![[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7926502.png)
![[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7926516.png)

![[Methyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7926522.png)
![[Isopropyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7926523.png)


